Octamoxin
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Overview
Description
Preparation Methods
The synthesis of Octamoxin involves the reaction of octan-2-one with hydrazine hydrate under reflux conditions. The reaction typically proceeds as follows:
- Octan-2-one is mixed with hydrazine hydrate in a suitable solvent such as ethanol.
- The mixture is heated under reflux for several hours.
- The product, 2-octylhydrazine, is then isolated and purified through distillation .
Chemical Reactions Analysis
Octamoxin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield hydrazine derivatives.
Substitution: The hydrazine group in this compound can participate in substitution reactions with various electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides .
Scientific Research Applications
Chemistry: As a hydrazine derivative, it is used in the synthesis of other complex organic compounds.
Biology: It has been investigated for its effects on monoamine oxidase enzymes, which play a role in neurotransmitter metabolism.
Medicine: Historically, it was used as an antidepressant due to its MAOI activity. .
Mechanism of Action
Octamoxin exerts its effects by irreversibly inhibiting monoamine oxidase enzymes (MAO-A and MAO-B). These enzymes are responsible for the oxidative deamination of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting these enzymes, this compound increases the levels of these neurotransmitters in the brain, which can alleviate symptoms of depression .
Comparison with Similar Compounds
Octamoxin is similar to other MAOIs such as:
Phenelzine: Another hydrazine derivative used as an antidepressant.
Isocarboxazid: A non-hydrazine MAOI with similar antidepressant effects.
Tranylcypromine: A non-hydrazine MAOI that also inhibits monoamine oxidase enzymes.
Compared to these compounds, this compound’s uniqueness lies in its specific hydrazine structure, which contributes to its irreversible inhibition of MAO enzymes .
Properties
CAS No. |
65500-65-4 |
---|---|
Molecular Formula |
C8H20N2 |
Molecular Weight |
144.26 g/mol |
IUPAC Name |
octan-2-ylhydrazine |
InChI |
InChI=1S/C8H20N2/c1-3-4-5-6-7-8(2)10-9/h8,10H,3-7,9H2,1-2H3 |
InChI Key |
FODQIVGFADUBKE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)NN |
Origin of Product |
United States |
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